5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
This compound features a pyrimidinetrione core (a barbiturate-like scaffold) substituted with a methylene group linked to a biphenyl ether moiety containing a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
5-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)11-5-3-6-12(9-11)27-14-7-2-1-4-10(14)8-13-15(24)22-17(26)23-16(13)25/h1-9H,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUKEOBXGLFNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, including the formation of the trifluoromethyl group and the pyrimidinetrione core. One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process requires specific reagents and conditions, such as the use of radical initiators and controlled temperatures to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for specific targets . This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinetrione Derivatives
Substitution Patterns and Structural Variations
Pyrimidinetrione derivatives are often modified at the 5-position with aromatic or heteroaromatic substituents to modulate activity. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Activity and Selectivity
- Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The target compound’s -CF₃ group offers stronger electron-withdrawing effects than the -Cl group in ’s analog. This may enhance binding to hydrophobic enzyme pockets, as seen in AAC(6')-Ib inhibitors where halogenated analogs show improved Ki values .
- Methoxy (-OCH₃) vs.
- Biphenyl Ether vs. Monocyclic Aromatic Systems: The biphenyl ether in the target compound introduces conformational rigidity, which may restrict rotational freedom and improve target engagement compared to simpler furyl or phenyl derivatives .
Biological Activity
5-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, with the CAS number 477857-04-8 and the molecular formula C18H11F3N2O4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H11F3N2O4 |
| Molar Mass | 376.29 g/mol |
| Density | 1.447 g/cm³ (Predicted) |
| pKa | 7.17 (Predicted) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and may influence its binding affinity to specific receptors or enzymes. The exact mechanism involves:
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of specific kinases involved in cell signaling pathways.
- Induction of Apoptosis : It has been observed to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including leukemia and prostate cancer cells.
- IC50 Values : In studies involving leukemia cell lines, IC50 values were reported in the low micromolar range (e.g., 0.051 µM against BxPC-3 pancreatic adenocarcinoma cells) .
Other Biological Activities
Apart from its anticancer properties, this compound may also exhibit:
Case Studies and Research Findings
- Antiproliferative Activity :
-
Mechanistic Insights :
- Research utilizing molecular docking studies indicated that the compound binds effectively to target proteins involved in cell cycle regulation and apoptosis . This binding is facilitated by the trifluoromethyl group which enhances interaction with the active sites of these proteins.
- Potential for Drug Development :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
